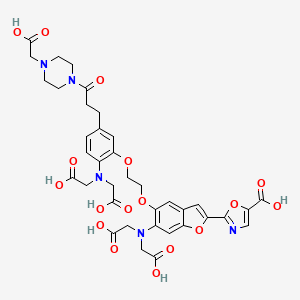

Fura-PE3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H39N5O17 |

|---|---|

Molecular Weight |

825.7 g/mol |

IUPAC Name |

2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-[3-[4-(carboxymethyl)piperazin-1-yl]-3-oxopropyl]phenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C37H39N5O17/c43-30(40-7-5-39(6-8-40)16-31(44)45)4-2-21-1-3-23(41(17-32(46)47)18-33(48)49)26(11-21)56-9-10-57-27-12-22-13-28(36-38-15-29(59-36)37(54)55)58-25(22)14-24(27)42(19-34(50)51)20-35(52)53/h1,3,11-15H,2,4-10,16-20H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55) |

InChI Key |

RPRUGAGGOHMOHV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(=O)CCC2=CC(=C(C=C2)N(CC(=O)O)CC(=O)O)OCCOC3=C(C=C4C(=C3)C=C(O4)C5=NC=C(O5)C(=O)O)N(CC(=O)O)CC(=O)O |

Synonyms |

fura-PE3 PE3 compound |

Origin of Product |

United States |

Foundational & Exploratory

Fura-PE3: An In-depth Technical Guide to a Leakage-Resistant Ratiometric Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-PE3, also known as Fura-2 LR (Leakage Resistant), is a high-performance fluorescent indicator dye meticulously engineered for the precise measurement of intracellular calcium concentrations ([Ca²⁺]i). As a derivative of the widely utilized Fura-2, this compound retains the advantageous ratiometric properties of its predecessor while incorporating a key structural modification that significantly enhances its intracellular retention. This crucial improvement addresses a common limitation of earlier calcium indicators, namely their propensity to leak from the cytoplasm, leading to a diminished signal-to-noise ratio and potential artifacts in long-term imaging experiments.

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative properties, experimental protocols, and applications in studying calcium signaling pathways.

Core Mechanism of Action

This compound is a ratiometric fluorescent indicator, meaning that the concentration of intracellular calcium is determined by the ratio of fluorescence intensities at two different excitation wavelengths. This ratiometric approach offers a significant advantage over single-wavelength indicators as it is largely independent of variations in dye concentration, cell thickness, and photobleaching, thereby providing more accurate and reproducible quantitative data.[1][2]

The underlying principle of this compound's function lies in its chelating properties. The molecule contains a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) moiety, which selectively binds to free Ca²⁺ ions.[3] This binding event induces a conformational change in the molecule, leading to a shift in its fluorescence excitation spectrum.

Specifically, in its calcium-free state, this compound exhibits a peak excitation wavelength of approximately 380 nm. Upon binding to calcium, the excitation maximum shifts to a shorter wavelength, around 340 nm.[4][5] The fluorescence emission, however, remains constant at approximately 505 nm regardless of calcium binding.[4][5] By alternately exciting the this compound-loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 505 nm, a ratio of the two emission intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration.

The key innovation of this compound is the addition of a chemical moiety that increases its hydrophilicity and overall molecular size, which hinders its transport out of the cell, thus earning it the "leakage-resistant" designation.[6] This enhanced retention allows for prolonged and more stable measurements of intracellular calcium dynamics.

Quantitative Data

The following table summarizes the key quantitative properties of this compound, providing a valuable reference for experimental design and data analysis.

| Property | Value | Reference |

| Excitation Wavelength (Ca²⁺-free) | ~380 nm | [4][5] |

| Excitation Wavelength (Ca²⁺-bound) | ~340 nm | [4][5] |

| Emission Wavelength | ~505 nm | [4][5] |

| Dissociation Constant (Kd) for Ca²⁺ | ~145 nM | [4][5] |

| Molecular Weight (AM ester form) | ~1132 g/mol | [5] |

| Purity | >95% | [5] |

| Solubility | DMSO | [5] |

| Storage (AM ester form) | -20°C, protected from light | [5] |

Experimental Protocols

Reagent Preparation

This compound AM Stock Solution (1-5 mM):

-

Dissolve this compound acetoxymethyl (AM) ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light and moisture.

Loading Buffer:

-

Prepare a physiological buffer appropriate for your cell type, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution, with a pH of 7.2-7.4.[7][8]

-

For some cell types, the addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of 0.02-0.04%) to the loading buffer can aid in the solubilization of the AM ester and facilitate more uniform cell loading.[7]

-

To further inhibit dye leakage, an anion transport inhibitor such as probenecid (B1678239) (1-2.5 mM) can be included in the loading and imaging buffers.[8]

Cell Loading with this compound AM

The following are generalized protocols for loading adherent and suspension cells. Optimal loading conditions (dye concentration, incubation time, and temperature) should be empirically determined for each cell type and experimental setup.

Adherent Cells:

-

Culture cells on glass coverslips or in clear-bottomed microplates suitable for fluorescence imaging.

-

Aspirate the culture medium and wash the cells once with the prepared loading buffer.

-

Prepare the this compound AM loading solution by diluting the stock solution into the loading buffer to a final concentration of 1-5 µM.

-

Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

-

After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer (without the dye).

-

Add fresh buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active this compound inside the cells.[8]

Suspension Cells:

-

Harvest cells and resuspend them in the loading buffer at a suitable density.

-

Add the this compound AM loading solution to the cell suspension to a final concentration of 1-5 µM.

-

Incubate the cells for 30-60 minutes at room temperature or 37°C with gentle agitation, protected from light.

-

Pellet the cells by centrifugation and discard the supernatant.

-

Wash the cells by resuspending them in fresh, pre-warmed loading buffer and centrifuging again. Repeat this wash step at least once.

-

Resuspend the final cell pellet in fresh buffer and incubate for an additional 30 minutes at room temperature for de-esterification.

Intracellular Calcium Measurement and Calibration

Ratiometric Imaging:

-

Mount the this compound-loaded cells on a fluorescence microscope equipped with appropriate excitation filters for 340 nm and 380 nm, a dichroic mirror, and an emission filter centered around 505 nm.[2]

-

Acquire fluorescence images by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 505 nm.

-

The ratio of the fluorescence intensities (F340/F380) is then calculated for each pixel or region of interest.

Calibration of the this compound Signal: To convert the fluorescence ratio into an absolute intracellular calcium concentration, a calibration procedure is necessary. The most common method utilizes the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

[Ca²⁺]i is the intracellular free calcium concentration.

-

Kd is the dissociation constant of this compound for Ca²⁺ (~145 nM).[4][5]

-

R is the experimentally measured 340/380 nm fluorescence ratio.

-

Rmin is the 340/380 nm ratio in the absence of calcium (calcium-free).

-

Rmax is the 340/380 nm ratio at saturating calcium concentrations (calcium-bound).

-

Sf2 is the fluorescence intensity at 380 nm in the absence of calcium.

-

Sb2 is the fluorescence intensity at 380 nm at saturating calcium concentrations.

In situ Calibration Protocol:

-

At the end of an experiment, expose the this compound-loaded cells to a calcium-free buffer containing a calcium chelator like EGTA and a calcium ionophore (e.g., ionomycin) to determine Rmin and Sf2.

-

Subsequently, perfuse the cells with a high-calcium buffer containing the same ionophore to determine Rmax and Sb2.

Visualizations

Signaling Pathway: GPCR-Mediated Calcium Release

The following diagram illustrates a common signaling pathway where this compound is used to measure changes in intracellular calcium concentration following the activation of a G-protein coupled receptor (GPCR).

Caption: A simplified diagram of a GPCR-mediated calcium signaling pathway.

Experimental Workflow: this compound Cell Loading and Imaging

This diagram outlines the key steps involved in a typical this compound experiment, from cell preparation to data analysis.

Caption: A flowchart illustrating the experimental workflow for using this compound.

References

- 1. Fura-2 Calcium Indicator | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fura-2 Leakage Resistant AM | Cayman Chemical | Biomol.com [biomol.com]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. benchchem.com [benchchem.com]

Fura-PE3: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Fura-PE3, a fluorescent indicator dye, is a pivotal tool for the precise measurement of intracellular calcium concentration ([Ca²⁺]i). As a derivative of Fura-2, this compound retains the advantageous ratiometric properties of its predecessor while offering significantly improved intracellular retention. This guide provides a comprehensive overview of this compound's chemical structure, properties, and detailed protocols for its application in cellular and molecular research.

Core Properties of this compound

This compound is an analog of the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator, engineered to minimize leakage from the cell cytoplasm and prevent compartmentalization within organelles. This enhanced retention makes it particularly suitable for long-term calcium imaging studies. The acetoxymethyl (AM) ester form of this compound is cell-permeant and, once inside the cell, is hydrolyzed by intracellular esterases into the membrane-impermeant, calcium-sensitive form.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₅₅H₆₃N₅O₂₉ |

| Molecular Weight | 1258.10 g/mol [1][2] |

| Appearance | Solid |

| Solubility | Soluble in DMSO[1] |

| Storage Conditions | Store at -20°C, protected from light[1] |

Spectroscopic and Calcium Binding Properties

| Property | Value (Post-hydrolysis) |

| Excitation Wavelength (Ca²⁺-free) | 363 nm |

| Excitation Wavelength (Ca²⁺-bound) | 335 nm |

| Emission Wavelength | ~510 nm (relatively unchanged with Ca²⁺ binding) |

| Dissociation Constant (Kd) for Ca²⁺ | ~224 nM |

| Quantum Yield (Φf) of Fura-2 (Ca²⁺-free) | 0.23 (as a reference for this compound)[3] |

| Quantum Yield (Φf) of Fura-2 (Ca²⁺-bound) | 0.49 (as a reference for this compound)[3] |

| Molar Extinction Coefficient (ε) of Fura-2 | See table below (as a reference for this compound) |

Molar Extinction Coefficient (ε) of Fura-2 (in M⁻¹cm⁻¹ at pH 7.2)

| Wavelength | Ca²⁺-free | Ca²⁺-bound | Isosbestic Point |

| 340 nm | ~1,500 | ~30,000 | - |

| 380 nm | ~25,000 | ~2,000 | - |

| 360 nm | - | - | ~11,500 |

Experimental Protocols

The following protocols provide a general framework for using this compound/AM for intracellular calcium measurements. Optimization for specific cell types and experimental conditions is recommended.

This compound/AM Stock Solution Preparation

-

Reconstitution: Dissolve the this compound/AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 1 to 5 mM.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Loading with this compound/AM

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Loading Buffer Preparation: Prepare a loading buffer using a physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS or a Krebs-Ringer-HEPES buffer) at pH 7.2-7.4.

-

This compound/AM Working Solution: Dilute the this compound/AM stock solution into the loading buffer to a final concentration typically ranging from 1 to 5 µM. To aid in the dispersion of the AM ester in the aqueous buffer, it is common to add a non-ionic surfactant like Pluronic F-127 (at a final concentration of ~0.02%).

-

Cell Incubation: Replace the cell culture medium with the this compound/AM working solution and incubate the cells for 30 to 60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically.

-

Washing: After incubation, wash the cells two to three times with fresh, dye-free physiological buffer to remove any extracellular this compound/AM.

-

De-esterification: Incubate the cells in the dye-free buffer for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active this compound inside the cells.

Calcium Imaging and Ratiometric Measurement

-

Microscopy Setup: Use an inverted fluorescence microscope equipped with a light source capable of providing excitation light at 340 nm and 380 nm, a filter set to collect emitted fluorescence at ~510 nm, and a sensitive camera (e.g., sCMOS or EMCCD).

-

Image Acquisition: Acquire fluorescence images by alternately exciting the cells at 340 nm and 380 nm. The ratio of the fluorescence intensities emitted at 510 nm when excited at these two wavelengths (F340/F380) is then calculated.

-

Data Analysis: An increase in the F340/F380 ratio corresponds to an increase in intracellular calcium concentration.

In Situ Calibration of this compound

To convert the fluorescence ratio into an absolute calcium concentration, an in situ calibration is necessary. This is typically performed at the end of an experiment.

-

Determination of R_min (Minimum Ratio): Expose the cells to a calcium-free buffer containing a calcium chelator like EGTA (e.g., 5-10 mM) and a calcium ionophore (e.g., ionomycin (B1663694) or A23187, typically 5-10 µM) to deplete intracellular calcium. The resulting F340/F380 ratio is R_min.

-

Determination of R_max (Maximum Ratio): Subsequently, perfuse the cells with a high-calcium buffer (e.g., 1-2 mM Ca²⁺) containing the same calcium ionophore to saturate the intracellular this compound with calcium. The resulting F340/F380 ratio is R_max.

-

Calculation of [Ca²⁺]i: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - R_min) / (R_max - R)] * (Sf2 / Sb2)

Where:

-

Kd is the dissociation constant of this compound for Ca²⁺.

-

R is the experimentally measured F340/F380 ratio.

-

R_min is the ratio in the absence of calcium.

-

R_max is the ratio at calcium saturation.

-

Sf2/Sb2 is the ratio of the fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.

-

Visualizing Cellular Processes with this compound

The following diagrams, generated using the DOT language, illustrate key experimental and biological pathways relevant to the use of this compound.

Experimental Workflow for Intracellular Calcium Measurement

Gq-coupled GPCR Signaling Pathway

References

Fura-PE3: A Technical Guide to its Spectral Properties and Application in Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fura-PE3, a ratiometric fluorescent indicator for intracellular calcium. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this probe in their experimental workflows. This guide covers the core principles of this compound's spectral properties, detailed experimental protocols, and its application in studying intracellular calcium signaling pathways.

Core Principles of this compound

This compound, also known as Fura-2 Leakage Resistant (Fura-2 LR), is a derivative of the widely used calcium indicator Fura-2. Its key advantage lies in its modified chemical structure, which significantly reduces its leakage from cells, allowing for more stable and prolonged measurements of intracellular calcium concentrations ([Ca²⁺]i).[1][2] Like its parent compound, this compound is a ratiometric indicator. This property allows for the accurate determination of [Ca²⁺]i by taking the ratio of fluorescence intensities at two different excitation wavelengths, which minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[3]

Upon binding to Ca²⁺, this compound undergoes a conformational change that alters its absorption spectrum. In the absence of calcium, the dye has an excitation maximum at approximately 364 nm. When saturated with calcium, this maximum shifts to around 335 nm. The emission maximum, however, remains relatively constant at approximately 495-502 nm regardless of calcium binding.[1] This shift in the excitation spectrum is the basis for ratiometric measurement.

Quantitative Data

Table 1: Spectral Properties of this compound (Hydrolyzed Form)

| Property | Ca²⁺-Free | Ca²⁺-Bound | Unit | Reference(s) |

| Excitation Maximum (λex) | 364 | 335 | nm | [1] |

| Emission Maximum (λem) | 502 | 495 | nm | [1] |

| Molar Extinction Coefficient (ε) at λex | ~33,000 (at 363 nm for Fura-2) | ~28,000 (at 335 nm for Fura-2) | M⁻¹cm⁻¹ | [4] |

| Quantum Yield (Φ) | ~0.23 (for Fura-2) | ~0.49 (for Fura-2) | - | [4] |

Note: Molar extinction coefficient and quantum yield values are for Fura-2 and are provided as an estimate for this compound. These values can be influenced by the intracellular environment.

Table 2: Physicochemical and Binding Properties of this compound

| Property | Value | Unit | Reference(s) |

| Molecular Weight (AM Ester Form) | 1258.13 | g/mol | [1] |

| Molecular Weight (Potassium Salt Form) | 1123.6 | g/mol | [5] |

| Ca²⁺ Dissociation Constant (Kd) | 145 | nM | [5] |

Note: The in situ Kd in a cellular environment may differ from the in vitro value due to factors like viscosity, temperature, and protein binding.[6]

Experimental Protocols

This section provides a detailed methodology for using this compound AM to measure intracellular calcium. Optimization of these protocols for specific cell types and experimental conditions is recommended.

Reagent Preparation

-

This compound AM Stock Solution: Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM.[1] Store the stock solution in small aliquots at -20°C, protected from light and moisture. AM esters in DMSO should be used within a week to avoid hydrolysis.[1]

-

Pluronic™ F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous loading buffers.[1]

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. The buffer should be at a physiological pH (7.2-7.4) and should not contain proteins that may have esterase activity.

-

Probenecid (B1678239) Stock Solution (Optional): Prepare a stock solution of probenecid in a suitable solvent. Probenecid is an anion-exchange inhibitor that can reduce the leakage of the hydrolyzed dye from some cell types.

Cell Loading Protocol

-

Cell Preparation: Plate cells on coverslips or in multi-well plates suitable for fluorescence microscopy. Ensure cells are healthy and adhere well to the substrate.

-

Prepare Loading Solution:

-

For a final loading concentration of 1-5 µM this compound AM, dilute the this compound AM stock solution into the loading buffer.[1]

-

To aid in dye solubilization, the this compound AM stock solution can be mixed with an equal volume of 20% Pluronic™ F-127 before dilution in the buffer, resulting in a final Pluronic™ F-127 concentration of approximately 0.02%.[1]

-

If using probenecid, add it to the final loading solution at a concentration that needs to be optimized for the specific cell type.

-

-

Dye Loading:

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Add the this compound AM loading solution to the cells.

-

Incubate for 15-60 minutes at a temperature between 4°C and 37°C.[1] The optimal loading time and temperature should be determined empirically for each cell type to ensure adequate dye uptake while minimizing compartmentalization.

-

-

Washing and De-esterification:

-

After loading, wash the cells two to three times with fresh loading buffer to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active this compound inside the cells.

-

Calcium Measurement and Calibration

-

Fluorescence Measurement:

-

Mount the coverslip with the loaded cells onto a fluorescence microscope equipped for ratiometric imaging.

-

Excite the cells alternately at approximately 340 nm and 380 nm.

-

Collect the fluorescence emission at approximately 510 nm for both excitation wavelengths.

-

The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (Ratio = F340/F380) is then calculated.

-

-

Calibration: To convert the fluorescence ratio into absolute [Ca²⁺]i, a calibration is necessary. The Grynkiewicz equation is commonly used:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

-

Kd: The dissociation constant of this compound for Ca²⁺.

-

R: The experimentally measured fluorescence ratio (F340/F380).

-

Rmin: The ratio in the absence of Ca²⁺ (determined using a calcium-free buffer with a chelator like EGTA).

-

Rmax: The ratio at saturating Ca²⁺ concentrations (determined using a high calcium buffer).

-

Sf2: The fluorescence intensity at 380 nm in the absence of Ca²⁺.

-

Sb2: The fluorescence intensity at 380 nm in the presence of saturating Ca²⁺.

Rmin, Rmax, Sf2, and Sb2 are determined empirically at the end of each experiment by exposing the cells to ionophores (e.g., ionomycin) in the presence of calcium-free and calcium-saturating solutions.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for measuring intracellular calcium using this compound AM.

Caption: Experimental workflow for intracellular calcium imaging with this compound AM.

Intracellular Calcium Signaling Pathway

This compound is instrumental in elucidating various intracellular calcium signaling pathways. The diagram below depicts a generalized pathway involving G-protein coupled receptor (GPCR) activation, leading to an increase in intracellular calcium.

Caption: A generalized intracellular calcium signaling cascade.

Conclusion

This compound is a powerful and reliable tool for the quantitative measurement of intracellular calcium. Its key advantage of reduced leakage makes it particularly suitable for long-term imaging experiments and for cell types prone to dye extrusion. By understanding its spectral properties and adhering to optimized experimental protocols, researchers can leverage this compound to gain valuable insights into the complex dynamics of calcium signaling in a wide range of biological processes and drug discovery applications.

References

- 1. interchim.fr [interchim.fr]

- 2. interchim.fr [interchim.fr]

- 3. Fura-2 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]

Fura-PE3: A Technical Guide to a Leakage-Resistant Ratiometric Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the core photophysical properties and experimental applications of Fura-PE3, a leakage-resistant derivative of the ratiometric calcium indicator Fura-2. Designed for professionals in research and drug development, this document details the quantum yield, extinction coefficient, and practical experimental protocols for the effective use of this compound in monitoring intracellular calcium dynamics.

Core Photophysical Properties

This compound, also known as Fura-2 LeakRes, shares identical fluorescence properties with its parent compound, Fura-2.[1] Its key advantage lies in a structural modification that enhances its retention within the cell, making it particularly suitable for long-term studies where dye leakage can be a significant issue.[1][2][3] The spectral data presented below is that of Fura-2, which is directly applicable to this compound.

Upon binding with intracellular calcium (Ca²⁺), this compound exhibits a shift in its excitation maximum, while its emission maximum remains relatively stable. This ratiometric nature allows for accurate determination of intracellular Ca²⁺ concentrations by calculating the ratio of fluorescence intensities at two different excitation wavelengths, which minimizes the effects of uneven dye loading, photobleaching, and changes in cell volume.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative photophysical parameters of this compound (based on Fura-2 data).

| Parameter | Ca²⁺-Free | Ca²⁺-Bound | Units |

| Excitation Maximum (λex) | 363 - 364 | 335 | nm |

| Emission Maximum (λem) | 502 - 512 | 495 - 505 | nm |

| Molar Extinction Coefficient (ε) | 27,000 (at 363 nm) | 35,000 (at 335 nm) | M⁻¹cm⁻¹ |

| Quantum Yield (Φf) | 0.23 | 0.49 | - |

Data sourced from references[2][6][7]. The quantum yield for the Ca²⁺-bound form is noted to be more than double that of the Ca²⁺-free form.[6]

Experimental Protocols

Accurate measurement of intracellular calcium using this compound AM, the cell-permeant form of the dye, requires careful attention to the loading and de-esterification steps. The following is a generalized protocol that can be adapted for various cell types.

I. Reagent Preparation

-

This compound AM Stock Solution: Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-10 mM.[2] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[8]

-

Pluronic® F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous media.[2]

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or another appropriate physiological buffer, often supplemented with a final concentration of 0.02% Pluronic® F-127.[2] Amine-containing buffers like Tris should be avoided.[2]

-

Probenecid Stock Solution (Optional but Recommended): Prepare a 25 mM stock solution of probenecid. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[9]

II. Cell Loading and De-esterification

-

Cell Preparation: Plate cells on coverslips or in microplates suitable for fluorescence measurements. Ensure cells are healthy and at an appropriate confluency.[10]

-

Loading Solution Preparation: Prepare a working solution of this compound AM in the loading buffer at a final concentration of 1-5 µM.[2] To aid solubilization, the this compound AM stock solution can be mixed with an equal volume of the 20% Pluronic® F-127 stock solution before dilution in the buffer.[2]

-

Cell Loading: Remove the cell culture medium and wash the cells with the loading buffer. Incubate the cells with the this compound AM loading solution for 15-60 minutes at room temperature or 37°C.[2] The optimal loading time and temperature should be determined empirically for each cell type.[10]

-

Washing and De-esterification: After loading, wash the cells twice with fresh, warm physiological buffer to remove extracellular dye.[10] Incubate the cells for an additional 20-30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active, Ca²⁺-sensitive form of the dye inside the cells.[8][10]

III. Calcium Measurement

-

Fluorescence Measurement: Place the prepared cells in a fluorescence microscope or plate reader equipped with appropriate filter sets for Fura-2/Fura-PE3.

-

Ratiometric Imaging: Excite the cells alternately at approximately 340 nm and 380 nm, and collect the emission at around 510 nm.[10][11]

-

Data Analysis: The ratio of the fluorescence emission intensity at the two excitation wavelengths (340 nm/380 nm) is directly proportional to the intracellular Ca²⁺ concentration.[10] This ratio can be calibrated to determine the absolute Ca²⁺ concentration.

Visualizations

Experimental Workflow for Intracellular Calcium Measurement

The following diagram outlines the key steps in preparing and using this compound AM for intracellular calcium imaging experiments.

Caption: Experimental workflow for this compound AM.

Gq-Coupled GPCR Signaling Pathway

This compound is frequently used to study calcium signaling downstream of G protein-coupled receptors (GPCRs), particularly those that couple to Gq proteins. The activation of this pathway leads to a robust increase in intracellular calcium, which can be readily detected by this compound.

Caption: Gq-coupled GPCR calcium signaling pathway.

References

- 1. interchim.fr [interchim.fr]

- 2. interchim.fr [interchim.fr]

- 3. interchim.fr [interchim.fr]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. biotium.com [biotium.com]

- 8. ionoptix.com [ionoptix.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Fura-PE3: An In-Depth Technical Guide to the Mechanism of Calcium Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-PE3, also known as Fura-2 Leakage Resistant (LR), is a ratiometric fluorescent indicator dye meticulously engineered for the precise measurement of intracellular calcium concentrations. As a derivative of the widely-used Fura-2, this compound retains the advantageous spectral properties of its predecessor while incorporating a key structural modification that significantly reduces dye leakage from the cell. This enhanced intracellular retention makes this compound a more stable and reliable probe for long-term calcium imaging studies, crucial for understanding complex cellular signaling pathways in various physiological and pathological contexts. This guide provides a comprehensive overview of the core mechanism of calcium binding by this compound, detailed experimental protocols, and quantitative data to facilitate its effective application in research and drug development.

Core Mechanism of Calcium Binding

The calcium sensing ability of this compound is conferred by its core structure, which is based on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator. This BAPTA moiety forms a cage-like structure with a high affinity and selectivity for calcium ions.

Upon binding with a calcium ion, the BAPTA core of the this compound molecule undergoes a significant conformational change. In its calcium-free (unbound) state, the electron-donating nitrogen atoms of the BAPTA structure are positioned in a way that allows for photoinduced electron transfer (PET) to the fluorophore, which quenches its fluorescence. When a calcium ion enters the BAPTA "cage," it is coordinated by the carboxylate and ether oxygen atoms. This coordination pulls the nitrogen atoms into a different orientation, inhibiting the PET process. The inhibition of PET leads to a dramatic increase in the fluorescence quantum yield of the molecule.

This change in the electronic configuration of the fluorophore upon calcium binding also results in a shift in its optimal excitation wavelength. This dual-excitation ratiometric property is a key feature of this compound, allowing for accurate and quantitative measurements of intracellular calcium, independent of variations in dye concentration, cell thickness, or photobleaching.

Figure 1: this compound Calcium Binding Equilibrium.

Quantitative Data

The spectral and binding properties of this compound are summarized in the table below. These values are crucial for the proper setup of imaging experiments and for the accurate calibration of fluorescence signals to absolute calcium concentrations.

| Property | Value | Reference(s) |

| Excitation Wavelength (λex) | ||

| Calcium-Free | 364 nm | [1] |

| Calcium-Bound | 335 nm | [1] |

| Emission Wavelength (λem) | ||

| Calcium-Free | 502 nm | [1] |

| Calcium-Bound | 495 nm | [1] |

| Dissociation Constant (Kd) | 145 nM | |

| Quantum Yield (ΦF) | Similar to Fura-2 (ΦF ≈ 0.23 in Ca²⁺-free and ≈ 0.49 in Ca²⁺-bound states) | [2] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound AM for intracellular calcium imaging. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

-

This compound AM Stock Solution (1-5 mM):

-

Prepare the stock solution by dissolving this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light and moisture.

-

-

Pluronic F-127 Stock Solution (20% w/v):

-

Dissolve Pluronic F-127 in DMSO. This solution is often used to aid the dispersion of the AM ester in aqueous loading buffers.

-

-

Loading Buffer:

-

Use a buffered physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, pH 7.2-7.4.

-

Cell Loading with this compound AM

-

Prepare Loading Solution:

-

On the day of the experiment, thaw an aliquot of the this compound AM stock solution.

-

For a final loading concentration of 1-5 µM, dilute the this compound AM stock solution into the loading buffer.

-

To improve dye loading, pre-mix the this compound AM stock with an equal volume of 20% Pluronic F-127 solution before diluting in the loading buffer. The final concentration of Pluronic F-127 should be approximately 0.02-0.04%.

-

-

Cell Incubation:

-

For Adherent Cells: Culture cells on coverslips or in imaging-compatible microplates. Replace the culture medium with the this compound AM loading solution.

-

For Suspension Cells: Pellet the cells by centrifugation and resuspend them in the this compound AM loading solution.

-

Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.

-

-

Washing and De-esterification:

-

After loading, wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete hydrolysis of the AM esters by intracellular esterases. This step is crucial for trapping the active, calcium-sensitive form of this compound within the cells.

-

References

The Core Principles of Ratiometric Calcium Imaging with Fura-PE3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying ratiometric calcium imaging using Fura-PE3, a fluorescent indicator designed for robust and quantitative measurements of intracellular calcium dynamics. This compound, a derivative of the widely used Fura-2, offers significant advantages in terms of cellular retention, making it an ideal probe for long-term imaging studies. This document will delve into the core concepts of ratiometric imaging, the specific properties of this compound, detailed experimental protocols, and the application of this technique in studying cellular signaling pathways.

The Foundation: Ratiometric Measurement of Intracellular Calcium

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore crucial for understanding cellular physiology and pathology.

Fluorescent calcium indicators are powerful tools for visualizing these dynamics. Ratiometric indicators, such as this compound, offer a distinct advantage over single-wavelength dyes. By taking the ratio of fluorescence intensities at two different excitation or emission wavelengths, ratiometric imaging minimizes issues arising from uneven dye loading, variations in cell thickness, photobleaching, and dye leakage.[1] This results in a more accurate and quantifiable measurement of [Ca²⁺]i.

This compound, like its parent compound Fura-2, is a dual-excitation, single-emission indicator. Its fluorescence excitation spectrum shifts upon binding to Ca²⁺. When excited at a calcium-insensitive wavelength (the isosbestic point), the fluorescence intensity is proportional to the total dye concentration. However, when excited at calcium-sensitive wavelengths, the fluorescence intensity reflects the concentration of the calcium-bound or unbound form of the dye. By calculating the ratio of fluorescence intensities from excitation at a calcium-sensitive wavelength and a calcium-insensitive (or less sensitive) wavelength, a reliable measure of intracellular calcium concentration can be obtained, independent of the total dye concentration.

This compound: Properties and Advantages

This compound, also known as Fura-2 Leakage Resistant (LR), was developed to address a key limitation of Fura-2: its propensity to leak from the cell over time. This compound incorporates a chemical modification that enhances its retention within the cytoplasm, making it particularly well-suited for experiments that require long-term imaging.[2][3]

Spectral and Physicochemical Properties

The spectral properties of this compound are very similar to those of Fura-2. Upon binding to calcium, the excitation maximum of this compound shifts from approximately 364 nm (calcium-free) to 335 nm (calcium-bound), while the emission maximum remains around 495-502 nm.[2]

| Property | Value (this compound) | Value (Fura-2, for approximation) | Reference |

| Excitation Maximum (Ca²⁺-free) | ~364 nm | ~362 nm | [2] |

| Excitation Maximum (Ca²⁺-bound) | ~335 nm | ~335 nm | [2] |

| Emission Maximum (Ca²⁺-free) | ~502 nm | ~510 nm | [2] |

| Emission Maximum (Ca²⁺-bound) | ~495 nm | ~505 nm | [2] |

| Dissociation Constant (Kd) for Ca²⁺ | Not explicitly found for this compound | ~224 nM | [4] |

| Quantum Yield (Φ) | Not explicitly found for this compound | 0.23 (Ca²⁺-free) to 0.49 (Ca²⁺-bound) | [5] |

| Molar Extinction Coefficient (ε) | Not explicitly found for this compound | ~28,000 M⁻¹cm⁻¹ at 335 nm (Ca²⁺-bound) | [5] |

Experimental Protocols for this compound AM Calcium Imaging

The most common method for introducing this compound into cells is through its acetoxymethyl (AM) ester form, this compound AM. The lipophilic AM groups facilitate the passage of the molecule across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of this compound in the cytoplasm.[2]

Reagent Preparation

-

This compound AM Stock Solution: Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM.[2] Store the stock solution at -20°C, protected from light and moisture.

-

Pluronic F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the AM ester in aqueous loading buffers.[2]

-

Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline, buffered with HEPES. The buffer should be at a physiological pH (typically 7.2-7.4).

Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Cell Preparation: Plate cells on coverslips or in imaging chambers suitable for microscopy. Allow the cells to adhere and reach the desired confluency.

-

Prepare Loading Solution: For a final loading concentration of 1-5 µM this compound AM, dilute the this compound AM stock solution into the loading buffer. To aid in solubilization, first mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127 before diluting in the buffer.[2]

-

Cell Loading: Remove the culture medium from the cells and replace it with the this compound AM loading solution.

-

Incubation: Incubate the cells at room temperature or 37°C for 30-60 minutes.[2] The optimal loading time and temperature should be determined empirically.

-

Wash: After incubation, wash the cells 2-3 times with fresh, dye-free buffer to remove any extracellular this compound AM.

-

De-esterification: Incubate the cells for an additional 30 minutes in dye-free buffer to allow for the complete cleavage of the AM esters by intracellular esterases.

-

Imaging: The cells are now ready for ratiometric calcium imaging.

Ratiometric Imaging and Data Analysis

Image Acquisition

Ratiometric imaging of this compound involves sequentially exciting the dye at two wavelengths, typically around 340 nm (for the Ca²⁺-bound form) and 380 nm (for the Ca²⁺-free form), while collecting the emitted fluorescence at a single wavelength, around 510 nm.[6] A fluorescence microscopy system equipped with a light source capable of rapid wavelength switching and a sensitive camera is required.

The Grynkiewicz Equation for [Ca²⁺]i Calculation

The ratio of the fluorescence intensities (R) obtained at the two excitation wavelengths can be used to calculate the intracellular calcium concentration using the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)

Where:

-

Kd: The dissociation constant of this compound for Ca²⁺.

-

R: The ratio of fluorescence intensities (F340 / F380).

-

Rmin: The ratio in the absence of calcium (zero calcium).

-

Rmax: The ratio at saturating calcium concentrations.

-

Fmax380 / Fmin380: The ratio of fluorescence intensities at 380 nm excitation in zero and saturating calcium, respectively. This term corrects for the calcium-dependent changes in fluorescence at the denominator wavelength.

Calibration experiments using calcium ionophores and buffers with known calcium concentrations are necessary to determine the values of Rmin, Rmax, and the fluorescence intensity ratio at 380 nm.

Visualizing Cellular Processes with this compound

T-Cell Receptor Signaling Pathway

The use of this compound has been noted in T-lymphoma cells, making the T-cell receptor (TCR) signaling pathway a relevant example of its application.[2] Activation of the TCR initiates a cascade of events leading to a rise in intracellular calcium, which is a critical signal for T-cell activation, proliferation, and cytokine production.

References

Fura-PE3 Acetoxymethyl (AM) Ester: A Technical Guide to its Core Principles for Intracellular Calcium Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of Fura-PE3 acetoxymethyl (AM) ester, a ratiometric fluorescent indicator used for the precise measurement of intracellular calcium concentrations. This guide is intended for researchers, scientists, and drug development professionals who utilize cellular calcium signaling as a key readout in their experimental paradigms.

Core Principle of this compound AM Ester

This compound, also known as Fura-2 Leakage Resistant, is a derivative of the widely used calcium indicator Fura-2.[1] Its fundamental principle of operation lies in its ability to chelate calcium ions (Ca²⁺) and exhibit a corresponding shift in its fluorescence excitation spectrum. This spectral shift allows for ratiometric measurement of intracellular calcium, a technique that minimizes variability from factors like dye concentration, photobleaching, and cell thickness, thus providing more accurate and reproducible data.[2]

The "AM ester" modification is crucial for introducing the this compound molecule into living cells. The acetoxymethyl groups render the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into its active, membrane-impermeant carboxylate form.[1][3] This process effectively traps the this compound dye within the cytosol, where it can bind to calcium ions. A key advantage of this compound over its predecessor, Fura-2, is its zwitterionic nature, which significantly reduces its leakage from the cell and prevents its compartmentalization into organelles.[3] This makes this compound particularly suitable for long-term experiments.

Quantitative Data

The following tables summarize the key quantitative properties of the active, hydrolyzed form of this compound.

Table 1: Spectral Properties of this compound

| State | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| Ca²⁺-free | 364 nm[1] | 502 nm[1] |

| Ca²⁺-bound | 335 nm[1] | 495 nm[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Dissociation Constant (Kd) for Ca²⁺ | ~250 nM (at pH 7.2) |

| Molar Extinction Coefficient (ε) at 335 nm (Ca²⁺-bound) | ~33,000 M⁻¹cm⁻¹ |

| Molecular Weight (AM Ester) | 1258.13 g/mol [1] |

| Solubility (AM Ester) | Soluble in DMSO[1] |

Experimental Protocols

The following are detailed methodologies for the use of this compound AM ester in cell-based assays. These protocols are based on established methods for Fura-2 AM and can be adapted for this compound AM.[1][4][5]

Preparation of this compound AM Stock Solution

-

Reconstitution : Prepare a 1-10 mM stock solution of this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]

-

Storage : Store the DMSO stock solution in small aliquots, desiccated and protected from light at -20°C. Avoid repeated freeze-thaw cycles.[1]

Cell Loading with this compound AM

This protocol is a general guideline and should be optimized for each cell type and experimental condition.

-

Cell Preparation : Culture cells to the desired confluency on coverslips or in multi-well plates suitable for fluorescence microscopy or plate reader-based assays.

-

Loading Buffer Preparation : Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline.

-

Working Solution Preparation :

-

Dilute the this compound AM stock solution into the loading buffer to a final working concentration of 1-5 µM.[3]

-

(Optional but recommended) To aid in the dispersion of the AM ester in the aqueous buffer, the non-ionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of approximately 0.02%. This can be achieved by mixing the this compound AM DMSO stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the loading buffer.[3]

-

-

Cell Loading :

-

Remove the cell culture medium and wash the cells once with the loading buffer.

-

Add the this compound AM working solution to the cells.

-

Incubate for 15-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically.[3]

-

-

Washing and De-esterification :

-

After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular dye.

-

Incubate the cells in fresh buffer for an additional 20-30 minutes at room temperature to allow for the complete hydrolysis of the AM ester by intracellular esterases.

-

-

Leakage Prevention (Optional) : If dye leakage is a concern for a particular cell type, the organic anion transport inhibitor probenecid (B1678239) (1-2.5 mM) can be included in the buffer during the de-esterification step and during the experiment.

Visualizations

The following diagrams illustrate key processes and principles related to the use of this compound AM ester.

Caption: this compound AM ester loading and activation within a cell.

Caption: Workflow for ratiometric measurement of intracellular calcium.

Caption: Representative Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

References

- 1. brainvta.tech [brainvta.tech]

- 2. Intracellular calcium is a rheostat for the STING signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. interchim.fr [interchim.fr]

- 4. researchgate.net [researchgate.net]

- 5. Calcium Imaging of AM Dyes Following Prolonged Incubation in Acute Neuronal Tissue | PLOS One [journals.plos.org]

Fura-PE3: A Technical Guide to Superior Intracellular Retention in Calcium Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

Precise measurement of intracellular calcium ([Ca²⁺]i) dynamics is fundamental to understanding cellular signaling in a vast array of biological processes, from neurotransmission to muscle contraction and apoptosis. Fluorescent indicators are indispensable tools for these investigations; however, their utility can be significantly hampered by leakage from the cell, leading to signal decay and artifacts, particularly in long-term studies. This technical guide provides an in-depth analysis of Fura-PE3 (also known as Fura-2 LeakRes), a ratiometric calcium indicator engineered for enhanced intracellular retention. We present a comprehensive overview of the advantages of this compound's leakage resistance, supported by comparative data, detailed experimental protocols for assessing dye leakage, and an exploration of signaling pathways where this characteristic is paramount.

Introduction: The Challenge of Dye Leakage in Calcium Imaging

Fluorescent calcium indicators, such as the widely used Fura-2, have revolutionized the study of cellular calcium signaling. These dyes, often introduced into cells as membrane-permeant acetoxymethyl (AM) esters, are hydrolyzed by intracellular esterases, trapping the indicator in the cytosol. However, a significant limitation of conventional polycarboxylate indicators like Fura-2 is their gradual leakage from the cell. This efflux, often mediated by organic anion transporters, results in a progressive decrease in the intracellular dye concentration[1][2].

Consequences of dye leakage are multifaceted and can severely compromise experimental outcomes:

-

Signal Attenuation: A diminishing intracellular dye concentration leads to a weaker fluorescent signal over time, reducing the signal-to-noise ratio and making it difficult to detect subtle or prolonged calcium transients.

-

Inaccurate Ratiometric Measurements: While ratiometric dyes like Fura-2 are designed to minimize the impact of uneven dye loading and photobleaching, significant leakage can still affect the accuracy of calcium concentration calculations over extended periods[3].

To address this critical issue, this compound was developed. It is a structural analog of Fura-2 that incorporates a special chemical appendage designed to increase its intracellular retention, making it significantly more resistant to leakage[4].

This compound vs. Fura-2: A Comparative Analysis of Leakage Resistance

The primary advantage of this compound lies in its superior intracellular retention compared to its predecessor, Fura-2. While both indicators share identical spectral properties, their performance in long-term imaging experiments differs substantially.

Qualitative and Semi-Quantitative Observations:

Studies have demonstrated that cells loaded with this compound remain brightly fluorescent and responsive to changes in cytosolic free calcium for hours, whereas cells loaded with Fura-2 show a significant loss of fluorescence within a much shorter timeframe[4]. For instance, in one study using BPV cells, those loaded with Fura-2 showed a significant loss of fluorescence by 40 minutes, while cells loaded with this compound (Fura-2 LeakRes) retained their fluorescence even at 100 minutes.

While precise quantitative data on leakage rates (e.g., percentage of signal loss per hour) are not extensively published in a standardized format, the qualitative difference is consistently reported, with this compound offering retention that is "well in excess of an hour" and often for "hours"[4].

Data Summary

| Property | This compound (Fura-2 LeakRes) | Fura-2 | Reference |

| Intracellular Retention | High, retained for hours | Moderate, significant leakage can occur within an hour | [4] |

| Leakage Mechanism | Reduced efflux | Efflux via organic anion transporters | [1] |

| Recommended for Long-Term Imaging | Yes | Not ideal; requires leakage inhibitors like probenecid | [5] |

| Spectral Properties | Value | Reference |

| Excitation Maximum (Ca²⁺-bound) | ~335-340 nm | [6] |

| Excitation Maximum (Ca²⁺-free) | ~363-380 nm | [6] |

| Emission Maximum | ~505-510 nm | [6] |

| Dissociation Constant (Kd) | ~145 nM | [2] |

Experimental Protocols

Standard Protocol for Loading this compound AM

This protocol provides a general guideline for loading this compound AM into cultured cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

This compound AM (Fura-2 LeakRes AM)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127, 20% solution in DMSO

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other appropriate physiological buffer

Procedure:

-

Prepare Stock Solution: Dissolve this compound AM in anhydrous DMSO to a stock concentration of 1-10 mM.

-

Prepare Loading Solution: For a final loading concentration of 1-5 µM, dilute the this compound AM stock solution into the physiological buffer. To aid in dispersion, first mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting in the buffer.

-

Cell Loading:

-

For adherent cells, remove the culture medium and replace it with the this compound AM loading solution.

-

For cells in suspension, pellet the cells and resuspend them in the loading solution.

-

-

Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically.

-

Wash: After incubation, wash the cells twice with a fresh physiological buffer to remove extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

-

Imaging: The cells are now ready for fluorescence imaging. Excite the cells alternately at ~340 nm and ~380 nm and record the emission at ~510 nm.

Experimental Protocol for Quantifying and Comparing Dye Leakage

This protocol outlines a method to quantitatively compare the leakage rates of this compound and Fura-2 from cultured cells.

Materials:

-

Cultured cells (adherent or in suspension)

-

This compound AM and Fura-2 AM

-

Physiological buffer (e.g., HBSS)

-

Fluorescence microplate reader or fluorescence microscope with time-lapse imaging capabilities

-

Optional: Flow cytometer

Procedure:

-

Cell Preparation: Plate cells in a multi-well plate (e.g., 96-well black, clear bottom plate for plate reader or on coverslips for microscopy) and allow them to adhere overnight.

-

Dye Loading: Load separate sets of cells with either this compound AM or Fura-2 AM following the protocol described in section 3.1. Include a set of unloaded cells as a background control.

-

Initial Fluorescence Measurement (T₀): After washing and de-esterification, measure the initial intracellular fluorescence intensity.

-

Microplate Reader: Read the fluorescence of each well.

-

Microscopy: Acquire images of several fields of view for each condition and measure the average fluorescence intensity of a population of cells.

-

-

Incubation and Time-Lapse Measurement: Incubate the cells in a fresh physiological buffer at 37°C. At regular intervals (e.g., every 15-30 minutes) for a total duration of 2-4 hours, measure the intracellular fluorescence intensity as in step 3.

-

Data Analysis:

-

For each time point, subtract the average background fluorescence from the unloaded cells.

-

Normalize the fluorescence intensity at each time point (Ft) to the initial fluorescence intensity (F₀) for each well or field of view (Ft/F₀).

-

Plot the normalized fluorescence intensity over time for both this compound and Fura-2.

-

Calculate the leakage rate as the percentage decrease in fluorescence per unit of time (e.g., % per hour).

-

Alternative Flow Cytometry Method:

-

Load cells in suspension with the respective dyes.

-

After washing and de-esterification, acquire an initial sample on the flow cytometer to establish the baseline mean fluorescence intensity (MFI).

-

Incubate the remaining cells at 37°C and acquire samples at regular time intervals.

-

Plot the MFI of the cell population over time to determine the rate of fluorescence loss.

Mandatory Visualizations

Signaling Pathways Benefiting from Leakage Resistance

The enhanced intracellular retention of this compound is particularly advantageous for studying signaling pathways that involve long-lasting or oscillatory calcium dynamics.

Caption: GPCR signaling pathway leading to intracellular calcium release.

G-protein coupled receptor (GPCR) signaling often leads to sustained or oscillatory calcium signals that can last for many minutes to hours[7][8]. This compound's leakage resistance is critical for accurately monitoring these prolonged dynamics, which are important for processes like gene transcription and cell proliferation[7][9].

Caption: Simplified signaling cascade in long-term potentiation (LTP).

In neuroscience, long-term potentiation (LTP) and long-term depression (LTD) are forms of synaptic plasticity that underlie learning and memory[1][10]. The induction of these processes is critically dependent on the amplitude and duration of postsynaptic calcium transients, which can evolve over extended periods[1][10][11]. This compound is an ideal tool for these studies, allowing for stable, long-term monitoring of calcium dynamics in neurons.

Caption: Key events in cardiac excitation-contraction coupling.

The study of cardiac myocyte physiology, particularly excitation-contraction coupling, often involves prolonged experiments to assess the effects of drugs or pathological conditions on calcium handling[12][13][14]. The repetitive nature of cardiac calcium transients makes leakage a significant concern, and the enhanced retention of this compound ensures more reliable and stable measurements over the course of these long-term studies[12][13].

Experimental Workflow

Caption: Experimental workflow for assessing and comparing dye leakage.

Conclusion

This compound represents a significant advancement in fluorescent calcium indicator technology, directly addressing the critical issue of dye leakage that can compromise the integrity of calcium imaging studies. Its superior intracellular retention makes it an invaluable tool for researchers investigating biological processes that involve prolonged or subtle changes in intracellular calcium concentration. By minimizing signal decay and artifacts associated with dye efflux, this compound enables more accurate and reliable long-term measurements, paving the way for new discoveries in fields such as neuroscience, cardiology, and drug development. The adoption of this compound for long-term calcium imaging studies is highly recommended to ensure the acquisition of robust and reproducible data.

References

- 1. Calcium dynamics predict direction of synaptic plasticity in striatal spiny projection neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making sure you're not a bot! [dukespace.lib.duke.edu]

- 3. Fura-2 Calcium Indicator | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. interchim.fr [interchim.fr]

- 5. hellobio.com [hellobio.com]

- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPCR mediated control of calcium dynamics: A systems perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium signaling - Wikipedia [en.wikipedia.org]

- 10. Calcium Dynamics and Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. Frontiers | Long-Term Regulation of Excitation–Contraction Coupling and Oxidative Stress in Cardiac Myocytes by Pirfenidone [frontiersin.org]

- 13. Long-Term Regulation of Excitation–Contraction Coupling and Oxidative Stress in Cardiac Myocytes by Pirfenidone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of age on cardiac excitation-contraction coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Fura-PE3: A Technical Guide to a Leakage-Resistant Ratiometric Calcium Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-PE3, also known as Fura-2 Leakage Resistant (Fura-2 LR), is a ratiometric fluorescent indicator dye meticulously engineered for the precise measurement of intracellular calcium concentrations. A derivative of the widely utilized Fura-2, this compound incorporates modifications to its structure that significantly reduce its leakage from cells, a common challenge encountered with earlier calcium indicators. This enhanced cellular retention makes this compound a superior choice for long-term calcium imaging studies and for cell types prone to dye extrusion. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, including its chemical and spectral properties, detailed experimental protocols, and its utility in dissecting cellular signaling pathways.

Core Properties and Data

This compound's utility as a calcium indicator is defined by its specific chemical and spectral characteristics. The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Chemical and Physical Properties

| Property | Value | Reference |

| Synonyms | Fura-2 Leakage Resistant (Fura-2 LR) | [1][2] |

| Molecular Formula | C₅₅H₆₃N₅O₂₉ (AM ester form) | N/A |

| Molecular Weight | 1258.10 g/mol (AM ester form) | N/A |

| Solubility | Soluble in DMSO | N/A |

| Form | Acetoxymethyl (AM) ester (cell-permeant), Potassium salt (cell-impermeant) | [3] |

Spectral and Calcium Binding Properties

| Property | Value | Reference |

| Excitation Maximum (Ca²⁺-bound) | ~335-340 nm | [1] |

| Excitation Maximum (Ca²⁺-free) | ~364-380 nm | [1][3] |

| Emission Maximum | ~495-505 nm | [1][3] |

| Dissociation Constant (Kd) for Ca²⁺ | 145 nM | [1][2][4][5][6][7] |

| Measurement Principle | Ratiometric (ratio of emission intensity at ~340 nm vs. ~380 nm excitation) | [1] |

Mechanism of Action and Advantages

This compound operates on the principle of dual-excitation ratiometric fluorescence. Upon binding to free intracellular calcium ions, the dye undergoes a conformational change that shifts its excitation maximum from approximately 380 nm (in the Ca²⁺-free state) to around 340 nm (in the Ca²⁺-bound state), while the emission maximum remains constant at about 505 nm. By calculating the ratio of the fluorescence intensities emitted when the dye is excited at these two wavelengths, a quantitative measure of the intracellular calcium concentration can be obtained. This ratiometric approach offers significant advantages over single-wavelength indicators, as it is largely independent of variations in dye concentration, cell thickness, and photobleaching.[8]

The primary innovation in the development of this compound is its enhanced cellular retention.[3] This "leakage resistance" is achieved through chemical modifications that increase the molecule's polarity once inside the cell, thereby reducing its ability to be extruded by organic anion transporters in the cell membrane. This feature is particularly beneficial for:

-

Long-term imaging experiments: Minimizing dye leakage ensures stable and reliable measurements over extended periods.

-

Difficult-to-load cell types: In cells that actively pump out fluorescent dyes, this compound's improved retention allows for a higher and more stable intracellular concentration.

Experimental Protocols

The following are detailed methodologies for the use of this compound AM in intracellular calcium imaging experiments.

Reagent Preparation

-

This compound AM Stock Solution:

-

Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-10 mM.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.

-

Store the aliquots at -20°C, protected from light.

-

-

Pluronic F-127 Stock Solution (Optional but Recommended):

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

-

This non-ionic detergent aids in the solubilization of the AM ester in aqueous loading buffers.

-

-

Loading Buffer:

-

Use a buffered physiological saline solution appropriate for the cell type, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, with a pH between 7.2 and 7.4.

-

The buffer should contain physiological concentrations of calcium and magnesium.

-

Cell Loading with this compound AM

This protocol is a general guideline and should be optimized for each specific cell type and experimental condition.

-

Cell Preparation:

-

Plate cells on coverslips or in multi-well plates suitable for fluorescence microscopy. Ensure cells are healthy and at an appropriate confluency.

-

-

Preparation of Loading Solution:

-

For a final loading concentration of 1-5 µM this compound AM, dilute the stock solution into the loading buffer.

-

To aid in dye dispersal, first mix the required volume of this compound AM stock solution with an equal volume of 20% Pluronic F-127 solution before diluting in the loading buffer.

-

-

Dye Loading:

-

Remove the culture medium from the cells and wash once with the loading buffer.

-

Add the this compound AM loading solution to the cells.

-

Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically.

-

-

De-esterification:

-

After loading, wash the cells two to three times with fresh, dye-free loading buffer to remove extracellular this compound AM.

-

Incubate the cells for an additional 30 minutes in the dye-free buffer to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active this compound inside the cells.

-

Calcium Imaging

-

Microscopy Setup:

-

Use a fluorescence microscope equipped with a light source capable of providing excitation at both ~340 nm and ~380 nm, and a filter set to collect emission at ~505 nm.

-

A sensitive camera (e.g., sCMOS or EMCCD) is required for capturing the fluorescence images.

-

-

Image Acquisition:

-

Acquire images by alternating the excitation wavelength between 340 nm and 380 nm.

-

The ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) is then calculated for each time point.

-

-

Data Analysis and Calibration:

-

The F340/F380 ratio is directly proportional to the intracellular calcium concentration.

-

To convert the ratio values to absolute calcium concentrations, a calibration is required. This is typically performed using the following equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380)

Where:

-

Kd is the dissociation constant of this compound for Ca²⁺ (145 nM).[1][2][4][5][6][7]

-

R is the experimentally measured F340/F380 ratio.

-

Rmin is the F340/F380 ratio in the absence of calcium (determined using a calcium-free buffer with a chelator like EGTA).

-

Rmax is the F340/F380 ratio at saturating calcium concentrations (determined using a high calcium buffer and a calcium ionophore like ionomycin).

-

Fmax380 / Fmin380 is the ratio of fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.

-

-

Signaling Pathways and Experimental Workflows

This compound is a valuable tool for investigating a wide range of cellular processes that are regulated by changes in intracellular calcium. A prominent example is the signaling cascade initiated by the activation of G-protein coupled receptors (GPCRs).

GPCR-Mediated Intracellular Calcium Release

Many GPCRs, upon ligand binding, activate the Gq family of G proteins. This initiates a signaling cascade that leads to the release of calcium from intracellular stores, primarily the endoplasmic reticulum (ER). This compound can be used to monitor these dynamic changes in cytosolic calcium concentration.

Caption: GPCR signaling pathway leading to intracellular calcium release.

Experimental Workflow for Calcium Imaging

The following diagram illustrates the typical workflow for conducting a calcium imaging experiment using this compound AM.

Caption: Experimental workflow for intracellular calcium imaging.

Conclusion

This compound represents a significant advancement in the field of fluorescent calcium indicators. Its enhanced cellular retention addresses a key limitation of its predecessor, Fura-2, enabling more robust and reliable measurements of intracellular calcium dynamics, particularly in long-term studies. The detailed protocols and understanding of its application in relevant signaling pathways provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this powerful tool in their investigations of the multifaceted role of calcium in cellular physiology and pathophysiology.

References

- 1. Fura-2 Leakage Resistant AM | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. interchim.fr [interchim.fr]

- 4. ionbiosciences.com [ionbiosciences.com]

- 5. vincibiochem.it [vincibiochem.it]

- 6. Fura-2 Leakage Resistant (potassium salt) - Cayman Chemical [bioscience.co.uk]

- 7. ionbiosciences.com [ionbiosciences.com]

- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

Fura-PE3: A Technical Guide to a Leakage-Resistant Ratiometric Calcium Indicator for Biomedical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of physiological processes, from gene transcription and cell proliferation to neurotransmission and muscle contraction. The ability to accurately measure and monitor dynamic changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore paramount in many areas of biomedical research and drug discovery. Fluorescent indicators remain a primary tool for these investigations, and among them, ratiometric dyes offer significant advantages in providing quantitative and reproducible data.

Fura-PE3, also known as Fura-2 (B149405) LeakRes, is a next-generation fluorescent Ca²⁺ indicator built upon the well-established Fura-2 scaffold. Its defining characteristic is a modification that renders it zwitterionic, a feature that significantly improves its retention within the cytosol.[1] Unlike its predecessor Fura-2, which can be prone to leakage from the cell and sequestration into organelles over time, this compound remains brightly loaded and responsive to changes in cytosolic free calcium for extended periods, often for hours.[1][2] This enhanced retention makes this compound an ideal probe for long-term imaging experiments and for studies in cell lines that exhibit high activity of organic anion transporters, which can actively extrude other fluorescent dyes.[3]

This technical guide provides an in-depth overview of this compound, its properties, and its applications in biomedical research. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this powerful tool for intracellular Ca²⁺ measurement.

Core Properties of this compound

This compound retains the advantageous spectral properties of Fura-2. It is a dual-excitation ratiometric indicator, meaning its fluorescence excitation maximum shifts upon binding to Ca²⁺. The dye is excited at approximately 340 nm when bound to calcium and at 380 nm in its calcium-free form, with an emission maximum around 505-510 nm.[4] This ratiometric capability allows for the accurate determination of [Ca²⁺]i, as the ratio of fluorescence intensities at the two excitation wavelengths is largely independent of confounding variables such as dye concentration, photobleaching, and cell thickness.[4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and provide a comparison with its parent compound, Fura-2.

| Property | This compound (Fura-2 LeakRes) | Fura-2 | Reference |